molecular formula C19H20F2N2O2 B12933088 Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B12933088
M. Wt: 346.4 g/mol
InChI Key: XMAQOOZOFVHWKH-UHFFFAOYSA-N
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Description

Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H20F2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an amino group, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3,4-difluorophenyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H20F2N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(22)8-10-23(11-9-19)18(24)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2

InChI Key

XMAQOOZOFVHWKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)F)F)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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